molecular formula C17H14OS B8665545 Benzenemethanol, 2-(2-naphthalenylthio)- CAS No. 57536-25-1

Benzenemethanol, 2-(2-naphthalenylthio)-

Cat. No.: B8665545
CAS No.: 57536-25-1
M. Wt: 266.4 g/mol
InChI Key: NFDFYKIGQMGNPY-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-(2-naphthalenylthio)-, is a substituted benzenemethanol derivative featuring a naphthalenylthio (-S-C₁₀H₇) group at the 2-position of the benzene ring.

Properties

CAS No.

57536-25-1

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

(2-naphthalen-2-ylsulfanylphenyl)methanol

InChI

InChI=1S/C17H14OS/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2

InChI Key

NFDFYKIGQMGNPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural features and molecular properties of Benzenemethanol, 2-(2-naphthalenylthio)-, with its analogs:

Compound Name Substituent Molecular Formula CAS Number Key Functional Groups
Benzenemethanol None (parent compound) C₇H₈O 100-51-6 -OH, benzene ring
Benzenemethanol, 2-methyl Methyl (-CH₃) C₈H₁₀O 89-95-2 -OH, -CH₃ at 2-position
Benzenemethanol, α-(phenoxymethyl)- Phenoxymethyl (-OCH₂C₆H₅) C₁₄H₁₄O₂ 4249-72-3 -OH, ether-linked phenyl
4-Chloro-α-(4-chlorophenyl)-α-(trichloromethyl)benzenemethanol (Dicofol) Multiple chloro groups C₁₄H₉Cl₅O 115-32-2 -OH, Cl substituents
Benzenemethanol, 2-(2-naphthalenylthio)- Naphthalenylthio (-S-C₁₀H₇) C₁₇H₁₄OS Not provided -OH, thioether at 2-position

Key Observations :

  • Substituent Effects : The naphthalenylthio group introduces steric bulk and sulfur-based reactivity, distinguishing it from smaller substituents like methyl or ether groups .
  • Molecular Weight: The target compound’s molecular weight (~266 g/mol) is significantly higher than simpler analogs (e.g., 122 g/mol for 2-methyl benzenemethanol) due to the naphthalene moiety .

Physicochemical Properties

Property Benzenemethanol, 2-methyl Benzenemethanol, α-(phenoxymethyl)- Dicofol Benzenemethanol, 2-(2-naphthalenylthio)- (Inferred)
Boiling Point (°C) ~205 (est.) ~300 (est.) 180–200 (decomposes) Likely >300 (high MW, sulfur group)
Solubility Miscible in polar solvents Moderate in organic solvents Low water solubility Low polarity; soluble in non-polar solvents
Stability Stable under ambient conditions Sensitive to acidic hydrolysis Degrades under UV light Oxidation-prone (thioether → sulfoxide/sulfone)

Key Differences :

  • Stability : Thioether-containing compounds are susceptible to oxidation, unlike ether or methyl-substituted analogs .
  • Solubility: The naphthalene group enhances lipophilicity, reducing water solubility compared to polar substituents like phenoxymethyl .

Toxicity and Environmental Impact

  • Dicofol: Known for bioaccumulation and endocrine disruption due to chlorine content .
  • Benzenemethanol, 2-(2-naphthalenylthio)-: Potential ecotoxicity concerns due to naphthalene (a polycyclic aromatic hydrocarbon) and sulfur-derived metabolites.

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